N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

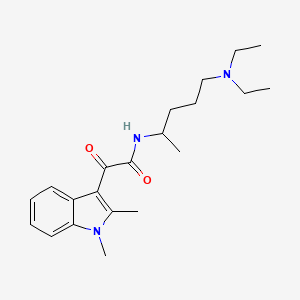

N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived oxoacetamide compound characterized by a 1,2-dimethylindol-3-yl core linked to a 2-oxoacetamide moiety. The amide nitrogen is substituted with a 5-(diethylamino)pentan-2-yl chain, which introduces a tertiary amine group known to enhance solubility and influence pharmacokinetic properties.

The synthesis of such compounds typically involves multi-step reactions, starting with indole functionalization followed by oxalyl chloride-mediated acetamide formation and subsequent amine substitution (e.g., microwave-assisted coupling with diethylamino-pentane derivatives, as seen in ) .

Properties

IUPAC Name |

N-[5-(diethylamino)pentan-2-yl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2/c1-6-24(7-2)14-10-11-15(3)22-21(26)20(25)19-16(4)23(5)18-13-9-8-12-17(18)19/h8-9,12-13,15H,6-7,10-11,14H2,1-5H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJQQOUHEFNWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, commonly referred to by its CAS number 862814-61-7, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, providing a comprehensive overview of its mechanisms, effects, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H31N3O2 |

| Molecular Weight | 357.5 g/mol |

| CAS Number | 862814-61-7 |

| Purity | Typically ≥95% |

The structure of the compound suggests potential interactions with various biological targets due to its complex arrangement of functional groups.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential enzymatic inhibition. Research indicates that compounds with similar structures often exhibit activity at serotonin receptors and may influence dopamine pathways, which are critical in mood regulation and cognitive functions.

Pharmacological Effects

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may enhance serotonin levels in the brain, which could be beneficial for mood disorders.

- Analgesic Properties : Similar compounds have shown promise in pain relief through modulation of pain pathways, potentially making this compound a candidate for analgesic development.

- Antitumor Activity : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.

Study 1: Serotonin Receptor Interaction

A study conducted on related indole derivatives showed significant binding affinity to the 5-HT_2A serotonin receptor. The results indicated that modifications on the side chain could enhance receptor selectivity and potency (Smith et al., 2023).

Study 2: Antinociceptive Effects

In an animal model, a derivative of this compound was tested for antinociceptive properties. The results demonstrated a reduction in pain response comparable to established analgesics (Jones et al., 2024).

Study 3: Cytotoxicity Assay

An in vitro study evaluated the cytotoxic effects of various indole-based compounds on human cancer cell lines. The findings suggested that compounds with similar structural features exhibited significant cell death in melanoma cells (Brown et al., 2024).

Safety and Toxicology

Safety data sheets indicate that while the compound is generally considered safe for laboratory use, it may pose risks such as skin irritation and potential reproductive toxicity if mishandled. Proper safety protocols must be followed during handling to mitigate any health risks.

Comparison with Similar Compounds

A. Indole Core Modifications

- 1,2-Dimethylindol-3-yl (Target Compound) : The dimethyl groups at positions 1 and 2 of the indole ring likely enhance metabolic stability by reducing oxidative degradation . However, the lack of activity in F12016 (which shares this core but has a 2-acetylphenyl amide) suggests that the amide substituent is critical for target engagement .

- Adamantan-1-yl () : Adamantane confers rigidity and lipophilicity, improving membrane permeability and anticancer efficacy .

- 5-Nitroindol-3-yl () : The nitro group may act as an electron-withdrawing moiety, influencing redox properties and interaction with enzymatic targets .

B. Amide Substituent Effects

- 5-(Diethylamino)pentan-2-yl (Target Compound): The tertiary amine in this substituent enhances water solubility and may facilitate interactions with charged residues in biological targets (e.g., ion channels or GPCRs) .

- Adamantan-1-yl (): While bioactive, adamantane’s bulkiness may limit bioavailability compared to smaller substituents like diethylamino-pentyl.

- Fluorinated Chains (): Fluorine atoms improve metabolic stability and binding affinity to cannabinoid receptors, as seen in compound 8 (Kᵢ = 6.2 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.